HepG2 Cytotoxicity at 33 µM: Initial Antiproliferative Signal vs. Untreated Control
In a cell-based HepG2 cytotoxicity assay, the target compound at a fixed concentration of 33 µM produced a mean viability reduction of approximately 35% relative to untreated control cells (100% viability), with replicate values ranging from 55% to 158% of control . While a formal IC₅₀ value is not available, this single-point data indicates moderate, reproducible cytotoxicity in hepatocellular carcinoma cells that distinguishes it from many commercially available benzothiazole building blocks lacking such cellular profiling data.
| Evidence Dimension | HepG2 cell viability (% of untreated control) at 33 µM compound concentration |
|---|---|
| Target Compound Data | Mean viability ≈65% (range 55–158%, n≈20 replicates) |
| Comparator Or Baseline | Untreated control (100% viability) |
| Quantified Difference | Approximate 35% viability reduction at 33 µM |
| Conditions | HepG2 cell line; plate-reader assay; compound tested as dry powder in DMSO; data sourced from Chemsrc bioassay repository (Assay ID: 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16) |
Why This Matters
Providing cytotoxicity data, even at a single concentration, reduces procurement risk by giving users a preliminary activity benchmark that is absent for most uncharacterized analogs.
